2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide
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Overview
Description
2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide is an amino acid amide.
Scientific Research Applications
Anxiolytic Applications
- Anxiolytic Properties : Piperidine acetamide derivatives, including compounds similar to 2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide, have demonstrated anxiolytic effects in animal models, such as the elevated plus maze. These compounds show modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).
Biochemical Synthesis and Derivative Production
- Derivative Synthesis : In a study on benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, derivatives similar to the chemical have been produced as alternative products in a one-pot cyclocondensation process. This illustrates the compound's potential in complex chemical syntheses (Krauze et al., 2007).
Molecular Interactions and DNA Binding
- DNA and Protein Binding : N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide derivatives, structurally related to the compound , have been shown to intercalate with DNA and bind strongly with bovine serum albumin (BSA), indicating potential for molecular interaction studies (Raj, 2020).
Therapeutic Research and Potential
- Therapeutic Potential : Compounds structurally similar to this compound have been identified as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antibacterial Applications
- Antibacterial Activity : Acetamide derivatives bearing piperidine have been synthesized and evaluated for their antibacterial potential, indicating that compounds related to this compound may have applications in antibacterial research (Iqbal et al., 2017).
properties
Molecular Formula |
C20H24N2OS |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2OS/c1-16-11-13-22(14-12-16)15-20(23)21-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,21,23) |
InChI Key |
LYPDZWFWTRSAIS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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